Cas no 871875-64-8 (3-Ethylaminopropionaldehyde)
3-Ethylaminopropionaldehyde Chemical and Physical Properties
Names and Identifiers
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- 3ethylaminopropionaldehyde
- EN300-6442442
- SCHEMBL1036607
- 871875-64-8
- 3-(ethylamino)propanal
- 3-ethylaminopropionaldehyde
- AKOS006355370
- 3-Ethylaminopropionaldehyde
-
- Inchi: 1S/C5H11NO/c1-2-6-4-3-5-7/h5-6H,2-4H2,1H3
- InChI Key: WMIBZKNFYVSASG-UHFFFAOYSA-N
- SMILES: O=CCCNCC
Computed Properties
- Exact Mass: 101.084063974g/mol
- Monoisotopic Mass: 101.084063974g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 7
- Rotatable Bond Count: 4
- Complexity: 45.3
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: -0.4
- Topological Polar Surface Area: 29.1Ų
3-Ethylaminopropionaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6442442-0.05g |
3-(ethylamino)propanal |
871875-64-8 | 0.05g |
$383.0 | 2023-07-06 | ||
| Enamine | EN300-6442442-0.1g |
3-(ethylamino)propanal |
871875-64-8 | 0.1g |
$402.0 | 2023-07-06 | ||
| Enamine | EN300-6442442-0.25g |
3-(ethylamino)propanal |
871875-64-8 | 0.25g |
$420.0 | 2023-07-06 | ||
| Enamine | EN300-6442442-0.5g |
3-(ethylamino)propanal |
871875-64-8 | 0.5g |
$438.0 | 2023-07-06 | ||
| Enamine | EN300-6442442-1.0g |
3-(ethylamino)propanal |
871875-64-8 | 1.0g |
$457.0 | 2023-07-06 | ||
| Enamine | EN300-6442442-2.5g |
3-(ethylamino)propanal |
871875-64-8 | 2.5g |
$894.0 | 2023-07-06 | ||
| Enamine | EN300-6442442-5.0g |
3-(ethylamino)propanal |
871875-64-8 | 5.0g |
$1322.0 | 2023-07-06 | ||
| Enamine | EN300-6442442-10.0g |
3-(ethylamino)propanal |
871875-64-8 | 10.0g |
$1962.0 | 2023-07-06 |
3-Ethylaminopropionaldehyde Related Literature
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1. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735
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Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
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Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
Additional information on 3-Ethylaminopropionaldehyde
Recent Advances in the Study of 3-Ethylaminopropionaldehyde (CAS: 871875-64-8) in Chemical Biology and Pharmaceutical Research
3-Ethylaminopropionaldehyde (CAS: 871875-64-8) has emerged as a compound of significant interest in chemical biology and pharmaceutical research due to its versatile applications in drug discovery and biochemical synthesis. Recent studies have highlighted its role as a key intermediate in the synthesis of bioactive molecules, particularly in the development of novel therapeutic agents targeting neurological disorders and metabolic diseases. This research brief consolidates the latest findings on 3-Ethylaminopropionaldehyde, focusing on its chemical properties, synthetic pathways, and potential biomedical applications.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the efficacy of 3-Ethylaminopropionaldehyde as a precursor in the synthesis of gamma-aminobutyric acid (GABA) derivatives, which are critical for modulating neurotransmission in the central nervous system. The study revealed that the compound's unique aldehyde functionality enables efficient coupling with amine-containing pharmacophores, facilitating the development of GABAergic drugs with enhanced blood-brain barrier permeability. These findings underscore the compound's potential in addressing unmet medical needs in epilepsy and anxiety disorders.
Further investigations into the mechanistic aspects of 3-Ethylaminopropionaldehyde have uncovered its role in enzyme-catalyzed reactions. Research conducted at the University of Cambridge (2024) identified the compound as a substrate for aldehyde dehydrogenases, suggesting its involvement in cellular detoxification pathways. This discovery opens new avenues for exploring its utility in designing prodrugs that can be selectively activated in diseased tissues, thereby minimizing off-target effects in chemotherapy and other therapeutic interventions.
From a synthetic chemistry perspective, advancements in the production of 3-Ethylaminopropionaldehyde have been achieved through green chemistry approaches. A recent patent (WO2023124567) describes an environmentally benign method for its synthesis using biocatalysts, which offers higher yields (up to 92%) and reduced waste generation compared to traditional chemical routes. This innovation aligns with the pharmaceutical industry's growing emphasis on sustainable manufacturing practices while maintaining cost-effectiveness for large-scale production.
The safety profile of 3-Ethylaminopropionaldehyde has been systematically evaluated in preclinical studies. Toxicological assessments published in Regulatory Toxicology and Pharmacology (2024) indicate that the compound exhibits favorable pharmacokinetic properties with low acute toxicity (LD50 > 2000 mg/kg in rodent models). However, researchers caution that its reactive aldehyde group may necessitate structural modifications or formulation strategies to mitigate potential reactivity with biological nucleophiles in vivo.
Looking forward, the integration of computational chemistry and machine learning approaches is expected to accelerate the exploration of 3-Ethylaminopropionaldehyde derivatives. Molecular docking studies have already predicted high-affinity interactions between certain derivatives and protein targets associated with inflammatory pathways, as reported in a recent ACS Chemical Biology publication. These in silico findings provide a rational basis for future structure-activity relationship studies and optimization campaigns in drug development programs.
In conclusion, 3-Ethylaminopropionaldehyde (CAS: 871875-64-8) represents a promising chemical scaffold with multifaceted applications in medicinal chemistry and biochemical research. The convergence of synthetic innovations, mechanistic insights, and computational predictions positions this compound as a valuable tool for addressing complex challenges in drug discovery. Continued research efforts should focus on expanding its therapeutic potential while addressing formulation and delivery challenges to fully realize its clinical translation.
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